Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro-
Brand Name: Vulcanchem
CAS No.: 653570-16-2
VCID: VC16813838
InChI: InChI=1S/C13H13N3O4S/c1-13(2,3)21-12-10(16(19)20)7-9(15(17)18)8-5-4-6-14-11(8)12/h4-7H,1-3H3
SMILES:
Molecular Formula: C13H13N3O4S
Molecular Weight: 307.33 g/mol

Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro-

CAS No.: 653570-16-2

Cat. No.: VC16813838

Molecular Formula: C13H13N3O4S

Molecular Weight: 307.33 g/mol

* For research use only. Not for human or veterinary use.

Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- - 653570-16-2

Specification

CAS No. 653570-16-2
Molecular Formula C13H13N3O4S
Molecular Weight 307.33 g/mol
IUPAC Name 8-tert-butylsulfanyl-5,7-dinitroquinoline
Standard InChI InChI=1S/C13H13N3O4S/c1-13(2,3)21-12-10(16(19)20)7-9(15(17)18)8-5-4-6-14-11(8)12/h4-7H,1-3H3
Standard InChI Key OMERWENJSHKGNF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)SC1=C(C=C(C2=C1N=CC=C2)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

The compound Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro- is defined by the molecular formula C₁₃H₁₃N₃O₄S and a molar mass of 307.325 g/mol . Its IUPAC name reflects the substitution pattern:

  • A tert-butylthio group (-S-C(CH₃)₃) at position 8 of the quinoline ring.

  • Nitro groups (-NO₂) at positions 5 and 7.

The quinoline core consists of a benzene ring fused to a pyridine ring, with the aforementioned substituents introducing steric bulk and electron-withdrawing effects. The tert-butylthio group enhances lipophilicity, potentially influencing membrane permeability in biological systems, while the nitro groups contribute to electrophilic reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₃N₃O₄S
Molar Mass307.325 g/mol
CAS Number653570-16-2
Substituents5-NO₂, 7-NO₂, 8-S-C(CH₃)₃

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocols for this compound are documented in the provided sources, analogous quinoline derivatives offer methodological insights. The synthesis likely involves:

  • Nitration of a Precursor Quinoline:
    Introduction of nitro groups at C-5 and C-7 could be achieved via directed nitration. For example, silver nitrate and ammonium persulfate in acidic conditions have been used to nitrate quinoline derivatives at specific positions .

  • Thioether Formation at C-8:
    The tert-butylthio group may be introduced through nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling. A plausible route involves reacting a 8-chloroquinoline intermediate with tert-butylthiol in the presence of a base .

Challenges in Synthesis

  • Regioselectivity: Ensuring nitration occurs exclusively at C-5 and C-7 requires careful control of reaction conditions, such as temperature and catalysts.

  • Steric Hindrance: The bulky tert-butylthio group at C-8 may complicate subsequent reactions or purification steps.

Physicochemical Properties and Stability

Thermal and Chemical Stability

Nitro groups are inherently electron-withdrawing, which can destabilize the aromatic ring toward reduction or nucleophilic attack. The compound’s stability under storage conditions (e.g., light, humidity) remains uncharacterized but warrants caution due to potential nitro group reactivity .

Pharmacological and Biological Activities

Antimicrobial and Antifungal Activity

Nitro-substituted quinolines are known for broad-spectrum antimicrobial effects. Analogues with similar substitution patterns inhibit Staphylococcus aureus (IC₅₀ = 1.33–18.9 µg/mL) and Candida albicans (IC₅₀ = 4.93–19.38 µg/mL) . The nitro groups likely contribute to redox cycling and reactive oxygen species (ROS) generation, disrupting microbial membranes .

Table 2: Hypothetical Biological Activity Profile

OrganismExpected IC₅₀ Range (µg/mL)Basis for Prediction
Plasmodium falciparum20–100Structural analogy
Staphylococcus aureus1.5–20Nitro group reactivity
Candida albicans5–25Lipophilicity effects

Applications and Industrial Relevance

Medicinal Chemistry

The compound’s nitro and thioether groups make it a candidate for:

  • Antiparasitic Drug Development: Targeting drug-resistant malaria strains.

  • Antimicrobial Coatings: Functionalizing surfaces to prevent bacterial colonization.

Material Science

Nitroquinolines are explored as precursors for conductive polymers or ligands in catalytic systems. The tert-butylthio group could stabilize metal complexes in heterogeneous catalysis .

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